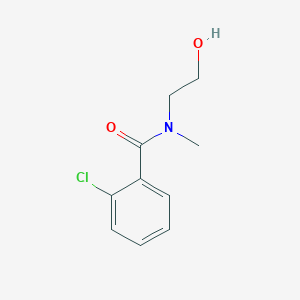
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is an antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpastes, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Mécanisme D'action
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids in bacteria and fungi. This disruption of the fatty acid synthesis pathway ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of microorganisms, it has also been found to have some negative effects on human health. Studies have shown that 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can disrupt the endocrine system, leading to hormonal imbalances and potential reproductive issues. It has also been shown to have negative effects on the immune system and may contribute to the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been used in a variety of laboratory experiments due to its antimicrobial properties. It is particularly useful in experiments where the growth of bacteria or fungi needs to be inhibited. However, due to its negative effects on human health, it is important to use caution when handling 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in the laboratory and to follow proper safety protocols.
Orientations Futures
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been widely used in consumer products for decades, there is growing concern about its potential negative effects on human health and the environment. As a result, there has been a push to restrict or ban the use of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in consumer products. Future research may focus on identifying alternative antimicrobial agents that are effective against a wide range of microorganisms but have fewer negative effects on human health and the environment. Additionally, research may focus on developing new methods for inhibiting the growth of bacteria and fungi that do not rely on the use of antimicrobial agents.
Méthodes De Synthèse
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the addition of chloroacetyl chloride and then the reaction with N-methyl ethanolamine to form the final product.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi. It has been used in a variety of scientific research applications, including in vitro studies, animal studies, and clinical trials.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOWPILMIDSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)